![molecular formula C24H25N3O4S2 B2938759 N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-49-5](/img/structure/B2938759.png)
N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known as NTPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of sulfonamides, which are known to inhibit bacterial enzymes . .
Mode of Action
It is known that sulfonamides, in general, act as competitive inhibitors of bacterial enzymes . They mimic the natural substrate of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function .
Biochemical Pathways
Sulfonamides are known to interfere with the folic acid synthesis pathway in bacteria, preventing the production of essential proteins and nucleic acids .
Result of Action
The inhibition of bacterial enzymes by sulfonamides generally results in the prevention of bacterial growth and replication .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is its versatility. It has been shown to have potential applications in various fields, including cancer research, inflammation research, and neuroscience research. Additionally, N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and other enzymes involved in inflammation. Additionally, N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has shown potential as a treatment for neurological disorders, and further research in this area could lead to the development of new therapies. Finally, there is potential for the development of new drug delivery systems that could enhance the efficacy and reduce the toxicity of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide and other similar compounds.
Synthesis Methods
The synthesis of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex process that involves multiple steps. The first step involves the reaction of o-toluidine with ethyl acetoacetate to form 5-(o-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with tosyl chloride to form the corresponding tosylate salt. The final step involves the reaction of the tosylate salt with N-(3-aminophenyl)methanesulfonamide to form N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide.
Scientific Research Applications
N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been widely used in scientific research for its potential applications in various fields. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties, making it a valuable tool for researchers in these areas. Additionally, N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been shown to have potential applications in the treatment of neurological disorders and cardiovascular diseases.
properties
IUPAC Name |
N-[3-[3-(2-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-17-11-13-21(14-12-17)33(30,31)27-24(22-10-5-4-7-18(22)2)16-23(25-27)19-8-6-9-20(15-19)26-32(3,28)29/h4-15,24,26H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHDPALCPILRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide |
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